7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Historical Context and Discovery
Pyrazolo[1,5-a]pyrimidines emerged as a significant heterocyclic system in the mid-20th century, with early synthetic routes involving cyclization reactions between 3-aminopyrazoles and 1,3-dicarbonyl compounds. The parent structure, pyrazolo[1,5-a]pyrimidine, was first synthesized in 1975 via acid-catalyzed cyclization, establishing a foundation for subsequent derivatives. By the 1980s, researchers began exploring substitutions at positions 2, 5, and 7 to modulate biological activity, particularly in oncology and neurology.
The specific compound 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid was first reported in the early 2010s, as evidenced by its PubChem entry (CID: 50896520) with a creation date of February 22, 2011. Its design likely arose from efforts to enhance kinase inhibition potency by introducing electron-withdrawing substituents (e.g., chlorine atoms) and polar groups (e.g., carboxylic acids) to improve target binding and solubility.
Significance in Heterocyclic Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are classified as privileged scaffolds due to their versatility in interacting with biological targets. Key pharmacological applications include:
- Kinase Inhibition : These compounds competitively bind ATP pockets in kinases such as EGFR, B-Raf, and CDKs, disrupting oncogenic signaling.
- Structural Mimicry : The planar pyrazolopyrimidine core mimics purine bases, enabling interactions with nucleotide-binding domains.
- Tunable Pharmacokinetics : Substituents at positions 2 and 7 allow precise modulation of solubility, metabolic stability, and membrane permeability.
The introduction of a carboxylic acid at position 2 in this compound enhances hydrogen-bonding capacity, a feature critical for anchoring the compound to kinase active sites. Meanwhile, the 2,4-dichlorophenyl group at position 7 contributes to hydrophobic interactions and steric hindrance, potentially improving selectivity.
Position of this compound within Pyrazolopyrimidine Research
This derivative occupies a niche in kinase inhibitor development, distinguished by its dual functionalization:
Recent studies highlight its utility as a intermediate in synthesizing more complex inhibitors, such as prodrugs or conjugates with piperidine groups (e.g., AM-251 derivatives). However, its standalone biological activity remains under investigation, with no clinical trials reported to date.
Structural Characteristics and Research Significance
The compound’s molecular formula, C₁₃H₇Cl₂N₃O₂ , reflects a molecular weight of 308.12 g/mol and a planar architecture conducive to π-stacking interactions. Key structural attributes include:
Pyrazolo[1,5-a]pyrimidine Core :
Substituent Effects :
Synthetic Accessibility :
The compound is synthesized via:
Properties
IUPAC Name |
7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-7-1-2-8(9(15)5-7)11-3-4-16-12-6-10(13(19)20)17-18(11)12/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDBYYLUMLCDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=CC(=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245823-13-5 | |
| Record name | 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often include the use of catalysts such as FeCl₃ and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .
Industrial Production Methods
Industrial production methods for these compounds are designed to be efficient and scalable. They often involve continuous flow processes and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is with a molecular weight of approximately 264.11 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a dichlorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological interactions .
Biological Activities
1. Antitumor Activity:
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit certain kinases involved in cancer progression, making them potential candidates for cancer therapy .
2. Antimicrobial Properties:
The compound has shown efficacy against various pathogens. Its structure allows it to interfere with microbial metabolism, making it a candidate for developing new antimicrobial agents .
3. KDR Kinase Inhibition:
this compound has been identified as a selective inhibitor of the KDR (Kinase Insert Domain Receptor), which is crucial in angiogenesis and tumor growth. This inhibition could lead to novel treatments for diseases characterized by abnormal blood vessel growth .
Synthesis Methodologies
Microwave-Assisted Synthesis:
Recent studies have explored microwave-assisted synthesis methods for producing pyrazolo[1,5-a]pyrimidine derivatives efficiently. This approach enhances reaction yields and reduces reaction times compared to conventional methods .
Catalyst-Free Reactions:
Innovative synthetic routes have been developed that do not require catalysts or additives, promoting an eco-friendly approach to synthesizing this compound and its derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological processes. This inhibition can lead to the disruption of cellular functions, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key pyrazolo[1,5-a]pyrimidine derivatives with 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid:
Key Findings
Substituent Effects on Bioactivity: The 2-carboxylic acid group is a common pharmacophore across analogs, enhancing binding to enzymes or receptors via hydrogen bonding. For example, replacing the ester group with a carboxylic acid (as in ’s compound 39) improved activity .
Lipophilicity vs. Solubility :
- The trifluoromethyl (-CF₃) group in 5-(3,4-dichlorophenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid () increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the target compound’s dichlorophenyl group balances moderate hydrophobicity with polar carboxylic acid .
- Amide derivatives (e.g., ’s compound) exhibit better solubility than carboxylic acids but may suffer from metabolic instability .
Antitumor Activity: The target compound’s dichlorophenyl and carboxylic acid groups align with SAR trends observed in , where chlorinated aryl groups and polar substituents correlate with antitumor potency. For instance, 7-(4-chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine showed an IC₅₀ of 63.2 µM against MCF-7 cells, suggesting the target compound may exhibit similar or improved activity .
Synthetic Accessibility :
- The target compound can be synthesized via hydrolysis of ester precursors (e.g., intermediate 13 in ), a strategy used for related carboxylic acid derivatives . This route contrasts with amide or trifluoromethyl-containing analogs, which require additional steps like reductive amination or fluorination .
Biological Activity
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.
- Chemical Name: this compound
- Molecular Formula: C13H8Cl2N4O
- Molecular Weight: 307.13 g/mol
- CAS Number: [Not provided in the search results]
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities primarily due to their ability to inhibit key enzymes and receptors involved in disease processes. The specific mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for DNA synthesis and cellular proliferation. Inhibition leads to reduced cell growth in cancer cells .
- Anti-inflammatory Activity: Some derivatives show significant inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
- Antidiabetic Effects: The compound has demonstrated inhibitory activity against α-glucosidase and β-glucosidase, which are important in carbohydrate metabolism and diabetes management .
Biological Activity Overview
Case Studies
-
Anticancer Study:
A study evaluated the effects of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a mechanism linked to apoptosis induction through DHFR inhibition . -
Anti-inflammatory Effects:
In a model of induced arthritis, the compound demonstrated a reduction in joint swelling and pain comparable to standard anti-inflammatory drugs like ibuprofen. The study highlighted its potential for developing new anti-inflammatory therapies . -
Diabetes Management:
A recent investigation into the antidiabetic properties revealed that certain derivatives exhibited over 60% inhibition against α-glucosidase, outperforming traditional treatments such as acarbose in vitro .
Q & A
Q. What are the common synthetic routes for 7-aryl-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Pyrazolo[1,5-a]pyrimidine scaffolds are typically synthesized via cyclocondensation of aminopyrazoles with enaminones or β-diketones. For 7-aryl derivatives, substituents are introduced by reacting pre-functionalized enaminones (e.g., 2,4-dichlorophenyl-containing precursors) with aminopyrazole intermediates under reflux in polar solvents like ethanol or DMF .
- Optimization Strategies :
- Solvent Selection : Higher yields are achieved in DMF due to improved solubility of intermediates .
- Temperature Control : Prolonged heating (6–12 hours) at 80–100°C ensures complete cyclization .
- Crystallization : Purification via recrystallization from ethanol/DMF mixtures reduces byproduct formation .
Q. How is structural confirmation performed for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Spectroscopic Techniques :
- 1H/13C NMR : Key diagnostic signals include pyrimidine C-H protons (δ 8.5–9.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]+) and fragmentation patterns .
Q. What safety protocols are critical when handling halogenated pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure .
- Waste Management : Halogenated byproducts must be segregated and disposed via licensed hazardous waste facilities .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., chlorinated solvents) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry for 7-(2,4-dichlorophenyl) derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) :
- Validation : Compare experimental data with DFT-calculated geometries to identify outliers in torsion angles .
Q. What strategies address low yields in N-alkylation reactions of pyrazolo[1,5-a]pyrimidine carboxylic acids?
Methodological Answer:
- Reagent Selection : Use Mitsunobu conditions (DIAD, PPh₃) for sterically hindered amines .
- Activation : Pre-activate the carboxylic acid with EDCI/HOBt to enhance nucleophilic substitution efficiency .
- Solvent Effects : Switch from DMF to THF for better compatibility with moisture-sensitive reagents .
Q. How do electronic effects of 2,4-dichlorophenyl substituents influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities based on substituent electronegativity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental NMR data?
Methodological Answer:
- Source Identification :
- Solvent Artifacts : DMSO-d₆ may cause peak broadening; compare data in CDCl₃ .
- Tautomerism : Pyrazolo[1,5-a]pyrimidines may exhibit keto-enol tautomerism, shifting carbonyl signals .
- Mitigation : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals definitively .
Q. Why do crystallographic studies of structurally similar compounds report varying thermal parameters?
Methodological Answer:
- Crystal Packing : Differences in Z’ values (molecules per asymmetric unit) affect thermal ellipsoid refinement .
- Data Collection : Lower-resolution datasets (e.g., Mo-Kα vs. Cu-Kα sources) increase ADPs (atomic displacement parameters) .
- Best Practices : Use synchrotron radiation for high-resolution data to minimize thermal motion artifacts .
Tables for Synthesis Optimization
| Synthetic Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation (DMF) | Enaminone + aminopyrazole, 100°C, 8h | 72–85 | |
| Pd-catalyzed Arylation | (Pseudo)aryl halides, Pd(OAc)₂ | 60–78 | |
| Acid-Catalyzed Cyclization | H₂SO₄, reflux, 6h | 55–65 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
